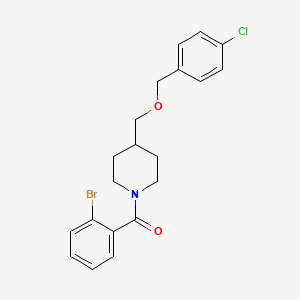

![molecular formula C17H18O5 B2638272 [3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone CAS No. 263395-66-0](/img/structure/B2638272.png)

[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

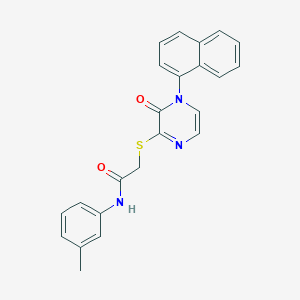

“[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone” is a chemical compound with the CAS Number: 263395-66-0 . It has a molecular weight of 302.33 and its molecular formula is C17H18O5 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18O5/c1-19-11-21-15-8-6-13(7-9-15)17(18)14-4-3-5-16(10-14)22-12-20-2/h3-10H,11-12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound has a density of 1.157g/cm3 . It has a boiling point of 444.1ºC at 760 mmHg . Unfortunately, the melting point is not available .Aplicaciones Científicas De Investigación

Synthesis and Structural Investigation

Research on compounds with methoxymethoxy and phenyl groups often focuses on their synthesis and structural characterization. For example, a study by Akkurt et al. (2003) detailed the crystal structure of a related compound, emphasizing the importance of single-crystal X-ray diffraction in understanding the molecular conformation and interactions such as weak intermolecular C–H...O interactions (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003). These structural insights are crucial for the development of new materials and drugs by providing a foundational understanding of molecular geometry and potential reactivity.

Antiestrogenic and Anticancer Activity

Some derivatives of phenyl methanones have been explored for their biological activities. A notable study by Jones et al. (1979) discovered potent antiestrogenic activity in rats and mice for a related compound, indicating a high binding affinity to estrogen receptors (Jones, Suarez, Massey, Black, & Tinsley, 1979). Moreover, Magalhães et al. (2013) investigated a phenstatin family member, finding it inhibits tubulin polymerization and induces apoptosis in human leukemia HL-60 cells, showcasing potential anticancer therapeutic benefits (Magalhães et al., 2013).

Antimicrobial Activity

The synthesis and antimicrobial activity of compounds containing methoxy and phenyl groups have also been a focus. Kumar et al. (2012) synthesized a series of compounds and found them to exhibit significant antimicrobial activity, particularly those containing methoxy groups, which compared favorably with standard drugs (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Novel Synthetic Methods

Innovation in synthetic methods is another area of research. Largeron and Fleury (1998) reported a one-pot electrochemical synthesis of novel benzoxazine derivatives with anti-stress oxidative properties, starting from a related compound. This demonstrates the utility of electrochemical approaches in synthesizing complex molecules efficiently (Largeron & Fleury, 1998).

Safety and Hazards

Propiedades

IUPAC Name |

[3-(methoxymethoxy)phenyl]-[4-(methoxymethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-19-11-21-15-8-6-13(7-9-15)17(18)14-4-3-5-16(10-14)22-12-20-2/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKYIJLNKUEYAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride](/img/structure/B2638198.png)

![5-bromo-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2638200.png)

![Methyl 4-({[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2638202.png)

![3-[[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]pyridine](/img/structure/B2638205.png)

![3-[2-(2-Methylpropyl)pyrazol-3-yl]propanoic acid](/img/structure/B2638210.png)

![(E)-3-(furan-2-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2638212.png)